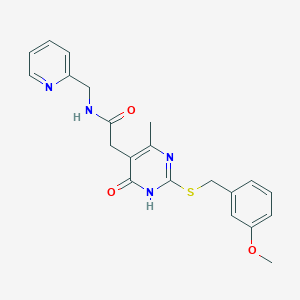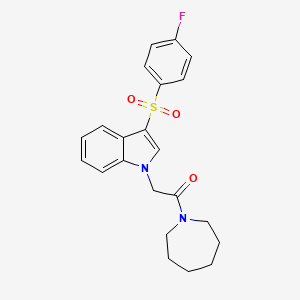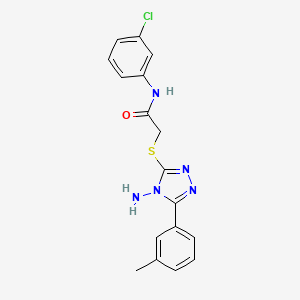![molecular formula C19H21N3O B2867433 4-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile CAS No. 2379953-61-2](/img/structure/B2867433.png)
4-[[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds involves various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of this compound involves a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various steps. For instance, the compound can undergo reactions leading to the formation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Scientific Research Applications
Synthesis and Structural Studies
Compounds with pyridinyl and piperidinyl groups have been extensively studied for their synthesis and structural properties. For example, the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone demonstrated the versatility of pyridinyl-containing compounds in organic synthesis, leading to the formation of complex heterocyclic systems with potential pharmacological activities (R. Mekheimer, N. Mohamed, K. Sadek, 1997). Similarly, the study on η5 and η6-cyclic π-perimeter hydrocarbon platinum group metal complexes of 3-(2-pyridyl)pyrazole derived ligands with a pendant nitrile group provided insights into the spectral and structural characteristics of these complexes, which could be useful in the development of new catalytic systems or materials with unique electronic properties (Gloria Sairem, Venkateswara Rao Anna, Peng Wang, Babulal Das, M. Kollipara, 2012).
Luminescence and Material Applications
The study on the synthesis, structure, and luminescence of novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with coformers highlighted the potential of pyridinyl-containing compounds in the development of materials with interesting luminescent properties. These findings suggest applications in optical devices, sensors, or as components in electronic displays, where the manipulation of light and color properties is crucial (Hongjuan Li, Lei Wang, Juan Zhao, Ju‐feng Sun, Ji-Liang Sun, Chun-Hua Wang, G. Hou, 2015).
Neuroprotective Properties
Compounds incorporating piperidine and pyridine rings have been investigated for their neuroprotective properties. For instance, the blockade of voltage-sensitive sodium channels by a novel neuroprotective compound in the rat brain suggests that similar molecules could be explored for their potential in treating neurological conditions, such as neurodegenerative diseases or acute neural injuries, by modulating ion channel activities (T. Shimidzu, Y. Itoh, S. Tatsumi, S. Hayashi, Y. Ukai, Y. Yoshikuni, K. Kimura, 1997).
Future Directions
The future directions for this compound could involve further development and evaluation of its potential as a drug. For instance, it could be evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Additionally, the compound could be further developed and evaluated for its potential as an inhibitor of LSD1 .
properties
IUPAC Name |
4-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c20-12-16-3-5-17(6-4-16)13-22-11-1-2-18(14-22)15-23-19-7-9-21-10-8-19/h3-10,18H,1-2,11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMNWKSHXSBDJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)C#N)COC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B2867351.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2867354.png)




![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-butylacetamide](/img/structure/B2867363.png)
![(2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2867364.png)
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2867366.png)

![1-(2-oxo-2-phenylethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2867368.png)


![2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2867372.png)